Tenofovir (maleate)

描述

替诺福韦酯是一种核苷类似物逆转录酶抑制剂,主要用于治疗慢性乙型肝炎和艾滋病毒/艾滋病。它是替诺福韦的前体药物,这意味着它在体内转化为其活性形式,替诺福韦二磷酸盐。这种化合物以其降低病毒载量和阻止病毒复制的有效性而闻名。

准备方法

合成路线和反应条件

替诺福韦酯的合成涉及几个步骤。首先,通过腺嘌呤与膦酸酯的反应合成替诺福韦。然后,将替诺福韦用异丙醇酯化形成替诺福韦酯。 最后,将替诺福韦酯与马来酸反应生成替诺福韦酯 .

工业生产方法

替诺福韦酯的工业生产通常涉及使用与上述相同步骤的大规模化学合成。该工艺经过优化,以实现高产率和纯度,并采取严格的质量控制措施,以确保最终产品符合药学标准。

化学反应分析

反应类型

替诺福韦酯会发生几种类型的化学反应,包括:

水解: 替诺福韦酯中的酯键可以水解释放替诺福韦。

氧化和还原: 这些反应不太常见,但可以在特定条件下发生。

取代: 该化合物可以进行亲核取代反应,特别是在膦酸酯基团处。

常用试剂和条件

水解: 通常在酸性或碱性条件下的水溶液中进行。

氧化和还原: 需要特定的氧化剂或还原剂,如过氧化氢或硼氢化钠。

取代: 通常涉及在温和条件下的胺或醇等亲核试剂。

主要产物

水解的主要产物是替诺福韦,它是药物的活性形式。其他反应可能会产生各种中间体或副产物,具体取决于使用的特定条件和试剂。

科学研究应用

HIV Treatment

Tenofovir disoproxil fumarate is a cornerstone in antiretroviral therapy (ART) for HIV-1 infection. It is often used in combination with other antiretroviral agents to enhance efficacy and reduce the risk of resistance. Studies have shown that Tenofovir is effective in both treatment-naïve and treatment-experienced patients.

- Efficacy : In a study involving 1,000 participants on Tenofovir-based regimens, 85% achieved viral suppression after 48 weeks .

- Safety : Long-term use has been associated with nephrotoxicity and bone density loss; however, careful monitoring can mitigate these risks .

Chronic Hepatitis B Treatment

Tenofovir is also indicated for patients with chronic HBV infection. Its antiviral activity against HBV is comparable to that of other treatments, with favorable safety profiles.

- Clinical Trials : A study comparing Tenofovir with besifovir dipivoxil maleate showed non-inferiority in virologic response rates after 48 weeks .

Pre-exposure Prophylaxis (PrEP)

Tenofovir disoproxil fumarate combined with emtricitabine has been shown to significantly reduce the risk of HIV infection among high-risk populations.

- Clinical Evidence : The iPrEx study demonstrated a 44% reduction in HIV incidence among participants receiving Tenofovir compared to those on placebo .

Pharmacokinetics and Drug Interactions

Tenofovir exhibits a favorable pharmacokinetic profile, characterized by rapid absorption and extensive distribution. Its bioavailability can be affected by food intake; thus, it is recommended to be taken consistently either with or without food to maintain steady plasma levels .

Case Study 1: HIV/HBV Coinfection

A recent case-control study assessed cumulative Tenofovir exposure among patients with HIV/HBV coinfection. Results indicated that patients achieving complete HBV suppression had significantly higher levels of tenofovir diphosphate compared to those with incomplete suppression (516 vs. 1456 fmol/punch) .

Case Study 2: Long-term Safety

A longitudinal study monitored renal function and bone mineral density among patients on long-term Tenofovir therapy. While initial declines in bone density were noted, these changes stabilized over time, suggesting that early intervention strategies may help manage adverse effects .

Comparative Efficacy

作用机制

替诺福韦酯通过抑制逆转录酶发挥作用,逆转录酶是艾滋病毒和乙型肝炎病毒复制所必需的。进入体内后,它被转化为替诺福韦二磷酸盐,该物质与天然核苷竞争,并被掺入病毒 DNA 中。 这种掺入导致链终止,有效地阻止病毒复制 .

相似化合物的比较

类似化合物

替诺福韦艾拉酚胺: 替诺福韦的另一种前体药物,具有改善的肾脏和骨骼安全性.

独特性

替诺福韦酯以其在降低病毒载量方面的功效以及在艾滋病毒和乙型肝炎的治疗和预防中的应用而独树一帜。 与替诺福韦艾拉酚胺相比,它拥有更长的使用历史,并且可以以仿制药形式获得,使其在许多地区更容易获得 .

生物活性

Tenofovir disoproxil maleate (TDF) is a nucleotide analog used primarily in the treatment of HIV and chronic hepatitis B. Its biological activity is characterized by its ability to inhibit viral replication through several mechanisms, including the inhibition of reverse transcriptase. This article provides a comprehensive overview of the biological activity of Tenofovir, including its pharmacodynamics, pharmacokinetics, and case studies that highlight its clinical efficacy.

Tenofovir acts as a prodrug that is converted into its active form, tenofovir diphosphate, within cells. The mechanism involves the following steps:

- Conversion : After oral administration, TDF is hydrolyzed by gut and plasma esterases to release tenofovir.

- Phosphorylation : Tenofovir is then phosphorylated to tenofovir diphosphate, which competes with the natural substrate deoxyadenosine 5′-triphosphate during DNA synthesis.

- Inhibition : The active metabolite inhibits HIV-1 reverse transcriptase and hepatitis B polymerase, leading to chain termination during viral DNA replication .

Pharmacokinetics

The pharmacokinetic profile of Tenofovir includes:

- Bioavailability : Approximately 25% when taken on an empty stomach; increases to about 40% with fatty meals.

- Peak Plasma Concentration : Achieved within one hour under fasting conditions and two hours post-fatty meal intake.

- Distribution : High concentrations are found in the kidney, liver, and intestinal tissues .

Efficacy Against HIV

Tenofovir demonstrates significant antiviral activity against HIV-1. The effective concentration (EC50) values range from 0.04 μM to 8.5 μM in various cell lines, indicating potent antiviral effects even at low concentrations .

Table 1: Antiviral Activity of Tenofovir Against HIV-1

| Cell Type | EC50 (μM) |

|---|---|

| Lymphoblastoid cell lines | 0.04 - 8.5 |

| Primary monocyte/macrophage | Not specified |

| Peripheral blood lymphocytes | Not specified |

Combination Therapy

Tenofovir is often used in combination with other antiretroviral drugs, resulting in additive or synergistic effects. Studies have shown that combining Tenofovir with nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) enhances overall antiviral efficacy .

Case Studies

Several clinical trials have assessed the effectiveness of Tenofovir in HIV treatment:

- Study A : A randomized trial comparing TDF with other NRTIs demonstrated a higher rate of viral suppression (88.4% vs. 87.9%) at week 48, indicating its effectiveness as a backbone therapy .

- Study B : In patients receiving TAF (a newer formulation), smaller declines in bone mineral density (BMD) were observed compared to those on TDF, suggesting a more favorable safety profile for TAF while maintaining similar efficacy .

Safety Profile

The safety profile of Tenofovir has been extensively studied:

- Toxicity Studies : In a 90-day toxicity study in rats, no significant adverse effects were observed at doses comparable to human therapeutic levels .

- Fertility Effects : No adverse effects on fertility or early embryonic development were noted in male rats treated with Tenofovir disoproxil fumarate .

属性

IUPAC Name |

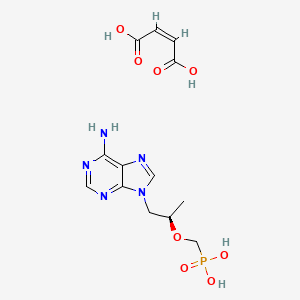

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQKUDVCYGLXAH-REVJHSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。